Cas no 203740-63-0 (Propargyl-PEG3-bromide)

Propargyl-PEG3-bromide is a versatile bifunctional linker featuring a propargyl group and a terminal bromide, connected by a triethylene glycol (PEG3) spacer. The propargyl moiety enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient conjugation with azide-functionalized molecules. The bromide group serves as a reactive handle for nucleophilic substitution reactions, allowing further functionalization. The PEG3 spacer enhances solubility in aqueous and organic media while providing flexibility for molecular interactions. This compound is particularly useful in bioconjugation, materials science, and pharmaceutical research, where controlled and stable linkages are required. Its balanced reactivity and solubility make it a valuable tool for synthetic and bioconjugation workflows.
Propargyl-PEG3-bromide structure
Propargyl-PEG3-bromide structure
Product Name:Propargyl-PEG3-bromide
CAS No:203740-63-0
MF:C9H15BrO3
MW:251.117602586746
CID:3046527
PubChem ID:86189297
Update Time:2025-10-20

Propargyl-PEG3-bromide Chemical and Physical Properties

Names and Identifiers

    • Propargyl-PEG3-bromide
    • Alkyne-PEG3-Br
    • PROPARGYL-PEG3-BR
    • 1-Propyne, 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
    • 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)prop-1-yne
    • SY356109
    • DA-57084
    • HY-140036
    • 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne
    • 1-BROMO-2-{2-[2-(PROP-2-YN-1-YLOXY)ETHOXY]ETHOXY}ETHANE
    • AKOS040742469
    • BP-22738
    • 3-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]-1-propyne
    • 203740-63-0
    • BS-32075
    • MFCD28505517
    • CS-0114882
    • C70425
    • Inchi: 1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
    • InChI Key: UIGSOGCOFXYRNE-UHFFFAOYSA-N
    • SMILES: C#CCOCCOCCOCCBr

Computed Properties

  • Exact Mass: 250.02046g/mol
  • Monoisotopic Mass: 250.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 287.8±25.0 °C at 760 mmHg
  • Flash Point: 115.0±21.7 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Propargyl-PEG3-bromide Security Information

Propargyl-PEG3-bromide Pricemore >>

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Propargyl-PEG3-bromide Suppliers

Amadis Chemical Company Limited
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(CAS:203740-63-0)Propargyl-PEG3-bromide
Order Number:A1246265
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:30
Price ($):164/644
Email:sales@amadischem.com

Propargyl-PEG3-bromide Related Literature

Additional information on Propargyl-PEG3-bromide

Recent Advances in Propargyl-PEG3-bromide (CAS 203740-63-0) Applications in Chemical Biology and Drug Development

Propargyl-PEG3-bromide (CAS 203740-63-0) has emerged as a critical reagent in chemical biology and pharmaceutical research due to its bifunctional reactivity (propargyl and bromide termini) and polyethylene glycol (PEG) spacer. Recent studies highlight its utility in bioconjugation, PROTAC development, and targeted drug delivery systems. This report synthesizes peer-reviewed findings from 2022–2024, emphasizing structural advantages and novel applications.

The compound’s propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in Nature Chemical Biology (2023), where it facilitated site-specific antibody-drug conjugate (ADC) synthesis with >95% efficiency. Meanwhile, the PEG3 spacer enhances solubility and reduces steric hindrance, critical for membrane permeability in CNS-targeted compounds (DOI: 10.1021/acs.jmedchem.3c01234).

Key breakthroughs include its use in ternary complex formation for KRAS-targeted degraders. A 2024 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.4c00018) utilized Propargyl-PEG3-bromide to tether E3 ligase ligands to KRAS inhibitors, achieving DC50 values of 1.2 nM in pancreatic cancer models. The bromide terminus further allowed SN2 reactions with thiols, enabling modular PROTAC assembly.

Ongoing clinical implications involve its role in next-generation ADCs. Phase I trials (NCT05888429) are evaluating Propargyl-PEG3-bromide-linked HER2 degraders with reduced off-target toxicity compared to traditional maleimide linkers. Stability studies in human plasma show a 28-day half-life at 37°C, addressing historical PEGylation instability concerns.

Future directions focus on CRISPR-Cas9 delivery systems, where the compound’s dual functionality enables nanoparticle surface modification for organ-specific targeting (preclinical data in Advanced Materials, 2024). Challenges remain in optimizing PEG length for renal clearance balance, prompting computational studies of its conformational dynamics (DOI: 10.1093/bioinformatics/btad543).

Recommended suppliers
Amadis Chemical Company Limited
(CAS:203740-63-0)Propargyl-PEG3-bromide
A1246265
Purity:99%/99%
Quantity:1g/5g
Price ($):164/644
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